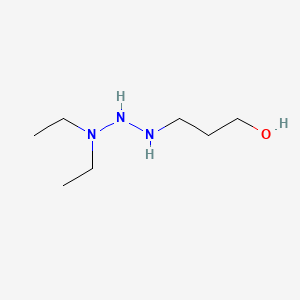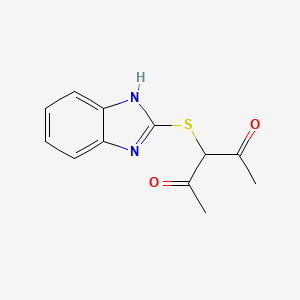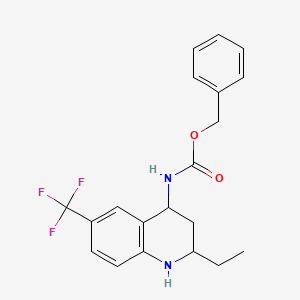
Diethyl 5-oxo-3-propylpyrrolidine-2,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 5-oxo-3-propylpyrrolidine-2,2-dicarboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring substituted with propyl and oxo groups, and two ester functional groups
准备方法
Synthetic Routes and Reaction Conditions
Diethyl 5-oxo-3-propylpyrrolidine-2,2-dicarboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with cysteine ethyl ester hydrochloride to form diethyl dihydrothiazinedicarboxylate. This intermediate can then be dehydrogenated using m-chloroperbenzoic acid or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Diethyl 5-oxo-3-propylpyrrolidine-2,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and DDQ.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diacids, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of ester or amide derivatives.
科学研究应用
Diethyl 5-oxo-3-propylpyrrolidine-2,2-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of bioactive molecules, including potential drugs for treating proliferative disorders and as Janus kinase inhibitors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Photochemistry: It is utilized in the photochemical synthesis of tricyclic aziridines, which are valuable intermediates in organic synthesis.
作用机制
The mechanism of action of diethyl 5-oxo-3-propylpyrrolidine-2,2-dicarboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the derivatives synthesized from this compound.
相似化合物的比较
Similar Compounds
Diethyl pyrrole-2,5-dicarboxylate: Similar in structure but lacks the propyl and oxo groups.
Diethyl 2,2-dicarboxylate: Another related compound with different substituents on the pyrrolidine ring.
Uniqueness
Diethyl 5-oxo-3-propylpyrrolidine-2,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
2614-71-3 |
|---|---|
分子式 |
C13H21NO5 |
分子量 |
271.31 g/mol |
IUPAC 名称 |
diethyl 5-oxo-3-propylpyrrolidine-2,2-dicarboxylate |
InChI |
InChI=1S/C13H21NO5/c1-4-7-9-8-10(15)14-13(9,11(16)18-5-2)12(17)19-6-3/h9H,4-8H2,1-3H3,(H,14,15) |
InChI 键 |
KTRDJYLZVTYUFD-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CC(=O)NC1(C(=O)OCC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



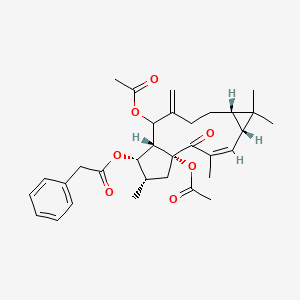
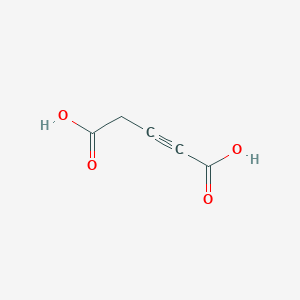
![(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14750333.png)
![2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14750338.png)
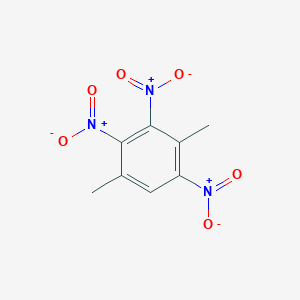

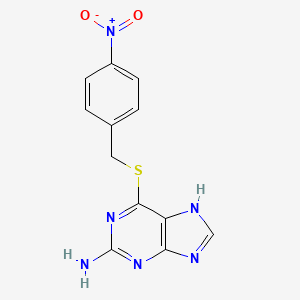
![Carbamic acid, N-methyl-N-[4-[6-[(2S)-3-[[(4-methylphenyl)sulfonyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propoxy]-2-quinolinyl]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14750386.png)
